[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a nitrophenyl group, and a thiourea moiety
Preparation Methods
The synthesis of [(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Introduction of the piperazine ring: The nitrophenyl intermediate is then reacted with a piperazine derivative to form the desired piperazine-substituted nitrophenyl compound.
Formation of the thiourea moiety: The final step involves the reaction of the piperazine-substituted nitrophenyl compound with a thiourea derivative under appropriate conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industrial Applications: The compound’s unique chemical reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation, such as epidermal growth factor receptor (EGFR) inhibitors . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)aniline: This compound shares the piperazine ring and aniline structure but lacks the nitrophenyl and thiourea moieties.
N-methylpiperazine derivatives: These compounds have similar piperazine structures but differ in their substituents and overall reactivity.
Properties
IUPAC Name |
[(E)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-17-4-6-18(7-5-17)11-3-2-10(8-12(11)19(20)21)9-15-16-13(14)22/h2-3,8-9H,4-7H2,1H3,(H3,14,16,22)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTMYDCKEPZMKZ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=NNC(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.